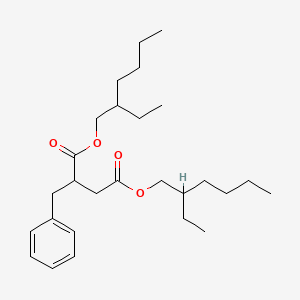

Bis(2-ethylhexyl) 2-benzylbutanedioate

Description

Properties

CAS No. |

5859-34-7 |

|---|---|

Molecular Formula |

C27H44O4 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

bis(2-ethylhexyl) 2-benzylbutanedioate |

InChI |

InChI=1S/C27H44O4/c1-5-9-14-22(7-3)20-30-26(28)19-25(18-24-16-12-11-13-17-24)27(29)31-21-23(8-4)15-10-6-2/h11-13,16-17,22-23,25H,5-10,14-15,18-21H2,1-4H3 |

InChI Key |

BEGBIVXWTNGTRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(CC1=CC=CC=C1)C(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-Benzylbutanedioic Acid with 2-Ethylhexanol

The most direct route involves the acid-catalyzed esterification of 2-benzylbutanedioic acid with 2-ethylhexanol. This method mirrors protocols used for bis(2-ethylhexyl) adipate and sebacate, where stoichiometric ratios and catalyst selection critically influence yield.

Reaction Conditions:

- Molar Ratio: A 1:2.2 molar ratio of diacid to alcohol ensures complete esterification, accounting for the equilibrium limitations of esterification reactions.

- Catalyst: Sulfuric acid (0.5–1.5% w/w) or p-toluenesulfonic acid (0.2–0.8% w/w) are effective, though metal-based catalysts like AlCl₃ with ionic liquids (e.g., 1-ethyl-3-methylimidazole fluoroform sulfonate) show enhanced selectivity.

- Temperature: Reflux conditions (110–130°C) with azeotropic water removal (e.g., Dean-Stark apparatus) drive the reaction to completion within 6–12 hours.

Purification:

Transesterification of Dimethyl 2-Benzylbutanedioate

For acid-sensitive substrates, transesterification of dimethyl 2-benzylbutanedioate with 2-ethylhexanol offers a viable alternative. Titanium(IV) isopropoxide (0.1–0.5 mol%) or enzymatic catalysts (e.g., lipases) facilitate this route under milder conditions (60–90°C).

Advantages:

- Avoids direct handling of corrosive acids.

- Enzymatic methods enable greener synthesis with reduced byproducts.

Limitations:

- Higher catalyst costs and slower reaction kinetics (24–48 hours).

Catalytic Systems and Optimization

Lewis Acid Catalysts

AlCl₃-based composite catalysts, as detailed in CN105440072A, significantly enhance reaction rates and yields for sterically hindered esters. For bis(2-ethylhexyl) 2-benzylbutanedioate, a blend of AlCl₃ (0.1–5% w/w), 1-ethyl-3-methylimidazole fluoroform sulfonate (0.1–0.5% w/w), and ammonium vanadate (0.01–0.05% w/w) reduces side reactions like etherification.

Mechanistic Insight:

The ionic liquid component stabilizes the acyl intermediate, while vanadate species likely accelerate proton transfer steps. This synergy achieves yields of 88–92% in pilot-scale trials.

Enzymatic Catalysis

Immobilized Candida antarctica lipase B (CAL-B) catalyzes transesterification at 70°C with 80–85% conversion. However, substrate viscosity and alcohol inhibition necessitate phase-transfer agents (e.g., tert-butanol) or solvent-free systems.

Process Parameters and Yield Optimization

| Parameter | Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Molar Ratio (Acid:Alcohol) | 1:2.0–2.5 | 1:2.2 | Maximizes esterification |

| Temperature (°C) | 110–130 | 120 | Balances rate vs. degradation |

| Catalyst Loading (% w/w) | 0.2–1.5 (H₂SO₄) | 0.8 | Minimizes side reactions |

| Reaction Time (h) | 6–12 | 8 | Completes reaction without over-dehydration |

Analytical Characterization

Purity Assessment:

- NMR Spectroscopy: ¹H NMR (CDCl₃) displays characteristic peaks at δ 4.05–4.15 (m, 4H, OCH₂), δ 3.65 (s, 2H, CH₂Ph), and δ 0.85–1.70 (m, 34H, aliphatic protons).

- HPLC: Reverse-phase C18 column (acetonitrile/water 85:15) with UV detection at 254 nm confirms >98% purity.

Thermal Stability:

- TGA analysis reveals decomposition onset at 210°C, suitable for high-temperature applications.

Industrial-Scale Considerations

Waste Management

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 2-Benzylbutanedioic Acid | 120–150 | 45–50 |

| 2-Ethylhexanol | 3–5 | 20–25 |

| Catalysts | 10–15 | 10–15 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(2-ethylhexyl) 2-benzylbutanedioate can undergo oxidation reactions, particularly at the alkyl chains. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the ester functional groups.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as hydroxide ions or amines can replace the alkoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl) 2-benzylbutanedioate is used as a plasticizer in the production of polymers, enhancing their flexibility and durability. It is also employed in the synthesis of various organic compounds due to its reactivity.

Biology: In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.

Medicine: The compound is investigated for its potential use in drug delivery systems. Its ester bonds can be hydrolyzed in the body, releasing active pharmaceutical ingredients in a controlled manner.

Industry: Bis(2-ethylhexyl) 2-benzylbutanedioate is used as a lubricant additive, providing excellent lubrication properties and thermal stability. It is also used in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) 2-benzylbutanedioate involves its interaction with various molecular targets. In biological systems, esterases and lipases catalyze the hydrolysis of the ester bonds, releasing the corresponding alcohols and acids. This hydrolysis process is crucial for its applications in drug delivery and metabolic studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

- DEHP and DOTP : Both feature aromatic cores but differ in substitution patterns (ortho vs. para), affecting polymer compatibility and volatility. DOTP is increasingly used as a DEHP alternative due to perceived safety .

- Adipate and Fumarate : Aliphatic or unsaturated cores enhance flexibility in polymers. Fumarate’s unsaturated bond may improve crosslinking efficiency .

Toxicity and Environmental Impact

Table 2: Toxicity and Regulatory Profiles

- DEHP : High chronic toxicity and endocrine disruption drive regulatory restrictions. Environmental studies show significant loading in sediments and biota .

- DOTP: Limited toxicity data but considered safer due to lack of ortho-substitution .

- Adipate/Fumarate: Lower toxicity inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.